molecular formula C18H31NO3Sn B13825775 Stannane, (p-nitrophenoxy)tributyl- CAS No. 3644-32-4

Stannane, (p-nitrophenoxy)tributyl-

Cat. No.: B13825775
CAS No.: 3644-32-4
M. Wt: 428.2 g/mol
InChI Key: SWZPSYJFHVBDSY-UHFFFAOYSA-M
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Description

Stannane, (p-nitrophenoxy)tributyl-: is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one p-nitrophenoxy group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stannane, (p-nitrophenoxy)tributyl- typically involves the reaction of tributyltin hydride with p-nitrophenol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The process involves the following steps:

Industrial Production Methods: Industrial production of stannane, (p-nitrophenoxy)tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Reduction Reactions: Stannane, (p-nitrophenoxy)tributyl- can undergo reduction reactions, where it donates hydrogen atoms to other molecules. This property makes it useful in radical reactions.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Reduction Reactions: The major products are typically the reduced forms of the reactants involved.

    Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.

Scientific Research Applications

Chemistry: Stannane, (p-nitrophenoxy)tributyl- is widely used in organic synthesis, particularly in radical reactions. It serves as a hydrogen donor in the reduction of halides, selenides, and other functional groups .

Biology and Medicine: Organotin compounds, including stannane, (p-nitrophenoxy)tributyl-, have been studied for their potential biological activities. They exhibit antimicrobial and antifungal properties, making them candidates for pharmaceutical research .

Industry: In the industrial sector, stannane, (p-nitrophenoxy)tributyl- is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Its ability to donate hydrogen atoms makes it valuable in polymerization reactions .

Mechanism of Action

The mechanism of action of stannane, (p-nitrophenoxy)tributyl- primarily involves the donation of hydrogen atoms. The tin-hydrogen bond in the compound is relatively weak, allowing for homolytic cleavage and the formation of tin radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other molecules and stabilizing reactive intermediates .

Comparison with Similar Compounds

Uniqueness: Stannane, (p-nitrophenoxy)tributyl- is unique due to the presence of the p-nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific radical reactions where the p-nitrophenoxy group can influence the reaction pathway and product distribution.

Biological Activity

Stannane, specifically tributylstannane derivatives such as (p-nitrophenoxy)tributyl-, are organotin compounds that have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Overview of Organotin Compounds

Organotin compounds, particularly those containing the tin atom bonded to organic groups, exhibit a range of biological activities. These include antimicrobial, anticancer, and antifungal properties. The specific compound in focus, stannane (p-nitrophenoxy)tributyl-, is noted for its unique functional group that enhances its reactivity and biological efficacy.

Synthesis of Stannane, (p-nitrophenoxy)tributyl-

The synthesis of (p-nitrophenoxy)tributylstannane typically involves the reaction of tributylstannyl chloride with p-nitrophenol in the presence of a base. This method allows for the introduction of the p-nitrophenoxy group, which is crucial for its biological activity.

Reaction Scheme

Tributylstannyl chloride+p NitrophenolBase p Nitrophenoxy tributylstannane\text{Tributylstannyl chloride}+\text{p Nitrophenol}\xrightarrow{\text{Base}}\text{ p Nitrophenoxy tributylstannane}

Antimicrobial Activity

Studies have demonstrated that organotin compounds possess significant antimicrobial properties. For instance, (p-nitrophenoxy)tributyl- has shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with cellular metabolism.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Properties

Recent research has highlighted the potential anticancer effects of tributyltin derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of signaling pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with (p-nitrophenoxy)tributyl- resulted in:

  • Increased levels of pro-apoptotic proteins.
  • Decreased levels of anti-apoptotic proteins.
  • Activation of caspase-3 and caspase-9.

The findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

The biological activity of (p-nitrophenoxy)tributyl- can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to apoptosis.

Properties

CAS No.

3644-32-4

Molecular Formula

C18H31NO3Sn

Molecular Weight

428.2 g/mol

IUPAC Name

tributyl-(4-nitrophenoxy)stannane

InChI

InChI=1S/C6H5NO3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

SWZPSYJFHVBDSY-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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